PDGFR Kinase Inhibition: 6,7-Dimethoxy-2-phenylquinoxaline (AG1296) vs. 2-Methyl-3-phenylquinoxaline
The 6,7-dimethoxy substitution is essential for potent PDGFR kinase inhibition. The derivative 6,7-dimethoxy-2-phenylquinoxaline (AG1296, CAS 146535-11-7) demonstrates an IC50 of 0.8-1.0 μM against PDGF receptor kinase in biochemical assays . In stark contrast, the structurally related analog 2-methyl-3-phenylquinoxaline—lacking the 6,7-dimethoxy groups—exhibits an IC50 greater than 100 μM against full-length PDGFR kinase in intact cells, representing at least a 100-fold reduction in potency .
| Evidence Dimension | PDGF receptor tyrosine kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.8-1.0 μM (AG1296; 6,7-dimethoxy-2-phenylquinoxaline) |
| Comparator Or Baseline | IC50 > 100 μM (2-methyl-3-phenylquinoxaline; lacks 6,7-dimethoxy) |
| Quantified Difference | >100-fold difference in IC50 |
| Conditions | Biochemical kinase assay (AG1296); full-length PDGFR kinase in intact cells (comparator) |
Why This Matters
This >100-fold potency differential demonstrates that the 6,7-dimethoxy scaffold is structurally indispensable for achieving meaningful PDGFR inhibition, directly impacting compound selection for kinase-targeted research programs.
